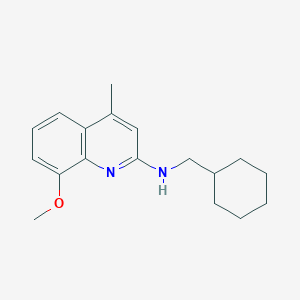
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one, also known as DPOPC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of coumarin derivatives and has a molecular weight of 352.42 g/mol.
Applications De Recherche Scientifique
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been studied for its antimicrobial activity against various bacterial strains.
Mécanisme D'action
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has a range of biochemical and physiological effects. It has been reported to reduce the levels of ROS and pro-inflammatory cytokines in vitro and in vivo. 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications. However, there are also some limitations associated with the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one. For example, the compound is relatively unstable and can degrade over time, which may affect the reproducibility of results. In addition, the synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions related to 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one that could be explored. One area of interest is the development of new synthetic methods for the compound, which could improve its stability and reproducibility. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves the reaction between 7-hydroxy-4-propylcoumarin and 3,3-dimethyl-2-oxobutyryl chloride in the presence of a base such as pyridine. The reaction takes place under reflux conditions in anhydrous dichloromethane. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2,3)4/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPZSUERYAZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

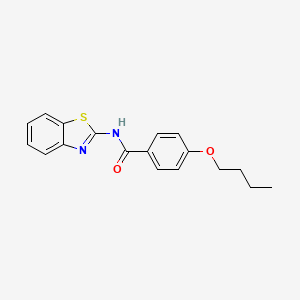
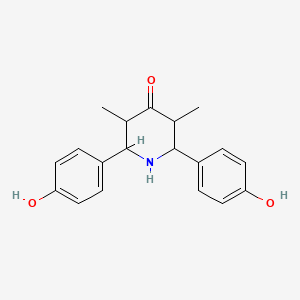
![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
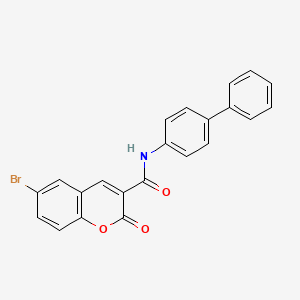
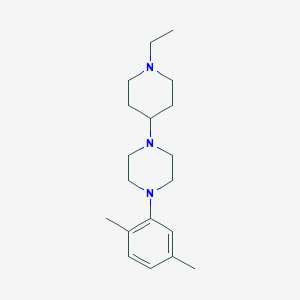
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
